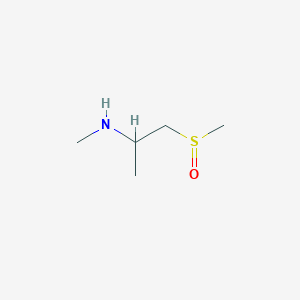

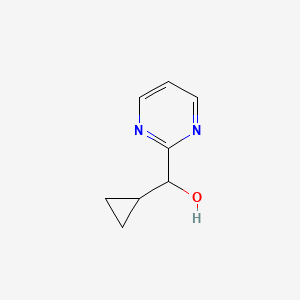

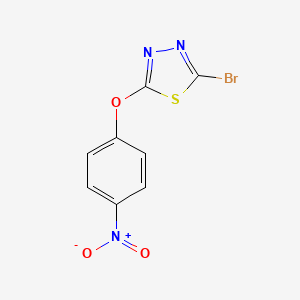

![molecular formula C6H8ClNO2S B1375276 [1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride CAS No. 1466482-26-7](/img/structure/B1375276.png)

[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride (CMCS) is a synthetic compound used in a variety of scientific research applications. It is a sulfonyl chloride that is used as a reagent in organic synthesis due to its reactivity with a wide range of functional groups. CMCS is also used as a catalyst in a variety of reactions, and has been used in the synthesis of various organic compounds. It is an important tool in the laboratory and has been used extensively in the field of organic chemistry.

Scientific Research Applications

Stereoselective Transformation in Organic Synthesis

"[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride" is utilized in stereoselective transformations. A study by Kananovich, Hurski, and Kulinkovich (2007) demonstrated its use in the transformation of carboxylic esters to trisubstituted olefins via cationic cyclopropyl-allyl rearrangement of sulfonates, emphasizing its role in the stereoselective preparation of trisubstituted olefins (Kananovich, Hurski, & Kulinkovich, 2007).

Electrochemical Properties in Ionic Liquid Systems

Su, Winnick, and Kohl (2001) explored the electrochemical properties of vanadium pentoxide films in an electrolyte containing methanesulfonyl chloride, highlighting its potential in advanced material applications, particularly in sodium insertion processes (Su, Winnick, & Kohl, 2001).

Role in Redox Chemistry

The compound's role in redox chemistry was investigated by Tamba et al. (2007), who studied its one-electron reduction. This research provides insights into the electron transfer mechanisms and potential applications in oxidative processes (Tamba et al., 2007).

Nucleophilic Reactions in Organic Synthesis

Rosen et al. (2011) reported on the mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles, using methanesulfonyl chloride. This study underscores its utility in synthesizing complex organic molecules, avoiding potentially genotoxic reagents (Rosen et al., 2011).

Application in Synthesis Processes

Zhao Li-fang (2002) demonstrated its application in synthesizing methylsulfonamide, a process relevant in various chemical syntheses, especially in the context of solvent and extraction agent selection (Zhao Li-fang, 2002).

Chemical Modification of Carbohydrates

Benazza, Beaupère, Uzan, and Demailly (1991) used methanesulfonyl chloride in N,N -dimethylformamide to transform unprotected d -arabinitol into its 1,5-dichloro derivative, revealing its utility in carbohydrate chemistry (Benazza, Beaupère, Uzan, & Demailly, 1991).

Catalytic Reactions

Kitz and Wilson (1963) studied its acceleration effect in the reaction of methanesulfonyl fluoride and acetylcholinesterase, highlighting its catalytic properties in biochemical reactions (Kitz & Wilson, 1963).

Mechanism of Action

Target of Action

It’s known that this compound is used in the field of neurology research .

Biochemical Pathways

It’s known that this compound is used in neurology research, suggesting it may influence pathways related to neurotransmission .

Result of Action

As it’s used in neurology research, it may have effects on neuronal cells or neurotransmission .

properties

IUPAC Name |

[1-(cyanomethyl)cyclopropyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2S/c7-11(9,10)5-6(1-2-6)3-4-8/h1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSNHBXTQMXSJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)CS(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

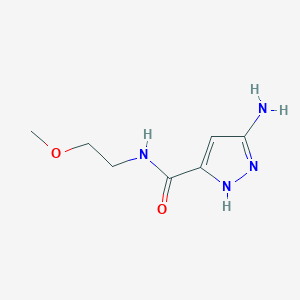

![3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B1375197.png)

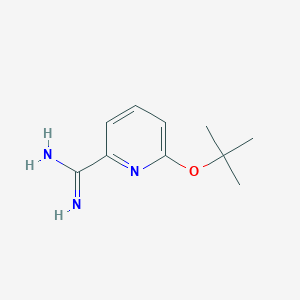

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

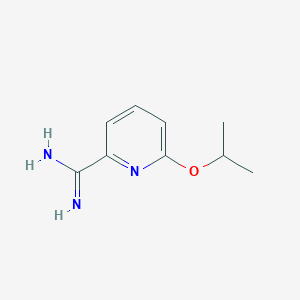

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)